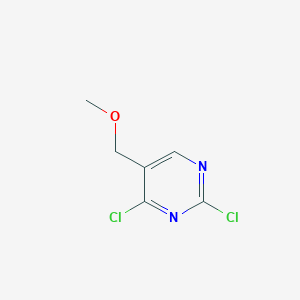
4-Fluoro-2,3-dihydro-1H-indene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Study
- Molecular Structure Analysis : 2,3-Dihydro-1H-indene, a hydrocarbon petrochemical compound, and its derivative 1H-indene-1,3(2H)-dione, an anticoagulant, were studied for their molecular structures and vibrational properties using density functional theory (DFT) calculations (Prasad et al., 2010).
Photovoltaic Properties
- Organic Solar Cells : A study designed new molecules for organic solar cells, including bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile, showing enhanced photovoltaic properties (Ali et al., 2020).
Synthesis Methods
- Palladium(0)-Catalyzed Synthesis : A palladium(0)-catalyzed method was developed for the synthesis of 1,2,3-trisubstituted 1H-indenes, allowing for the combinatorial preparation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).
Electron Acceptor Materials
- Non-Fullerene Electron Acceptors : A study focused on the design of indenothiophene-based high-performance small molecular electron acceptors for organic solar cells, indicating that introducing more end-capped electron-accepting units is an effective strategy for designing promising NFSMAs (Afzal et al., 2020).
Polymer Solar Cells
- Ternary Blend Polymer Solar Cells : The use of Indene-C60 bisadduct as an electron-cascade acceptor material in ternary blend polymer solar cells demonstrated an increase in power conversion efficiency, highlighting its potential in photovoltaic applications (Cheng et al., 2014).
Fungal Metabolism Study
- Fungal Metabolism of Fluoro Compounds : Research on the metabolism of 1-fluoronaphthalene by Cunninghamella elegans revealed insights into the metabolic pathways and the impact of a fluoro substituent on such processes (Cerniglia et al., 1984).
Synthesis of Dyes
- Boron Dipyrromethene (BODIPY) Dyes : The postfunctionalization of the boron dipyrromethene core in the synthesis of fluorophores highlights the diverse applications of these compounds in science, medicine, and technology (Boens et al., 2019).
Synthesis of Indanone Derivatives
- 1,1-Difluoro-6-nitro-2,3-dihydro-1H-indene Derivatives : A study reported an efficient synthesis route for gem-difluorinated compounds, specifically targeting 2-substituted and 3-substituted 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives (Zhang et al., 2014).
Propiedades
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJBRVUCYYPHHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616790 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57526-99-5 | |
| Record name | 4-Fluoro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, triethoxy[3-[(3-ethyl-3-oxetanyl)methoxy]propyl]-](/img/structure/B1603201.png)

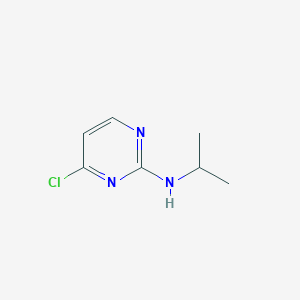

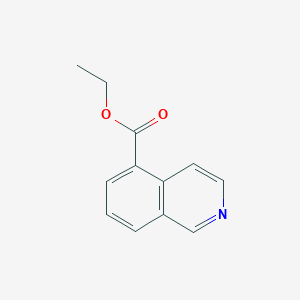


![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)
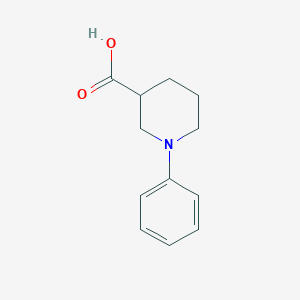
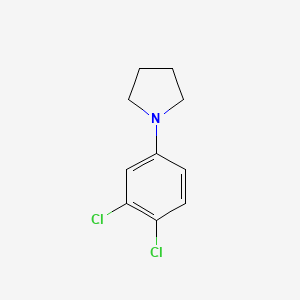
![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)
